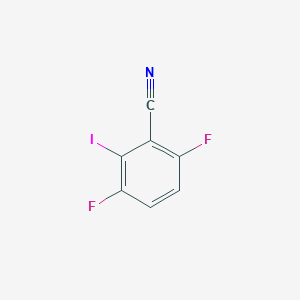
3,6-Difluoro-2-iodobenzonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,6-Difluoro-2-iodobenzonitrile is an organic compound with the molecular formula C7H2F2IN It is a derivative of benzonitrile, where the hydrogen atoms at positions 3 and 6 are replaced by fluorine atoms, and the hydrogen atom at position 2 is replaced by an iodine atom
Preparation Methods
Synthetic Routes and Reaction Conditions
3,6-Difluoro-2-iodobenzonitrile can be synthesized through several methods, one of which involves the iodination of 3,6-difluorobenzonitrile. The reaction typically uses iodine and a suitable oxidizing agent, such as hydrogen peroxide or sodium hypochlorite, under controlled conditions to achieve the desired substitution.
Another method involves the Suzuki-Miyaura coupling reaction, where 3,6-difluorobenzonitrile is reacted with an appropriate boronic acid derivative in the presence of a palladium catalyst and a base. This method is advantageous due to its mild reaction conditions and high yield .
Industrial Production Methods
Industrial production of this compound may involve large-scale application of the aforementioned synthetic routes. The choice of method depends on factors such as cost, availability of reagents, and desired purity of the final product. Optimization of reaction conditions, such as temperature, solvent, and reaction time, is crucial for efficient industrial production.
Chemical Reactions Analysis
Types of Reactions
3,6-Difluoro-2-iodobenzonitrile undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Coupling Reactions: It can participate in cross-coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Reduction Reactions: The nitrile group can be reduced to an amine under suitable conditions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Coupling Reactions: Palladium catalysts, boronic acids, and bases like potassium carbonate are typically used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are employed.
Major Products Formed
Substitution Reactions: Products include various substituted benzonitriles.
Coupling Reactions: Products are often biaryl compounds.
Reduction Reactions: The primary product is the corresponding amine.
Scientific Research Applications
3,6-Difluoro-2-iodobenzonitrile has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique substitution pattern makes it valuable in the development of new materials and pharmaceuticals.
Biology: It can be used in the study of enzyme inhibitors and as a precursor for bioactive compounds.
Industry: It is used in the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of 3,6-difluoro-2-iodobenzonitrile depends on its specific application. In chemical reactions, it acts as a substrate that undergoes various transformations. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The exact mechanism of action would vary based on the context of its use.
Comparison with Similar Compounds
Similar Compounds
2,6-Difluorobenzonitrile: Lacks the iodine substituent, leading to different reactivity and applications.
3,5-Difluoro-2-iodobenzonitrile: Similar structure but different substitution pattern, affecting its chemical properties.
2-Iodo-4,6-difluorobenzonitrile: Another isomer with distinct reactivity.
Uniqueness
3,6-Difluoro-2-iodobenzonitrile is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. This makes it valuable in the synthesis of complex molecules and in applications where precise control over reactivity is required.
Properties
Molecular Formula |
C7H2F2IN |
|---|---|
Molecular Weight |
265.00 g/mol |
IUPAC Name |
3,6-difluoro-2-iodobenzonitrile |
InChI |
InChI=1S/C7H2F2IN/c8-5-1-2-6(9)7(10)4(5)3-11/h1-2H |
InChI Key |
XHNONVHCANPDHW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1F)C#N)I)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















